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For researchers, scientists, and drug development professionals, this guide provides a

comprehensive analysis of clinical trials involving Activin receptor-like kinase 5 (ALK5)

inhibitors. By objectively comparing their performance and detailing experimental data, this

review aims to illuminate the therapeutic potential and challenges of targeting the TGF-β

signaling pathway.

The transforming growth factor-beta (TGF-β) signaling pathway plays a pivotal role in a myriad

of cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation is

implicated in various pathologies, most notably fibrosis and cancer. A key mediator in this

pathway is the Activin receptor-like kinase 5 (ALK5), a type I serine/threonine kinase receptor.

Inhibition of ALK5 presents a promising therapeutic strategy to counteract the detrimental

effects of aberrant TGF-β signaling. This guide delves into the clinical development of several

ALK5 inhibitors, presenting a comparative analysis of their trial data, experimental designs, and

the underlying signaling pathway they target.

The TGF-β/ALK5 Signaling Pathway
The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to a type II

receptor (TβRII), which then recruits and phosphorylates a type I receptor, ALK5. This

phosphorylation event activates ALK5, enabling it to phosphorylate downstream effector

proteins, primarily Smad2 and Smad3. The phosphorylated Smad2/3 then forms a complex

with Smad4, which translocates to the nucleus to regulate the transcription of target genes

involved in cellular responses.
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Comparative Analysis of ALK5 Inhibitors in Clinical
Trials
This section provides a detailed comparison of key clinical trials for prominent ALK5 inhibitors,

including galunisertib, AGMB-129 (ontunisertib), and tosposertib.

Galunisertib (LY2157299)
Galunisertib is one of the most extensively studied ALK5 inhibitors, with clinical trials in various

oncological and fibrotic indications.

Table 1: Summary of Galunisertib Clinical Trial Data
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Trial

Identifier
Indication Phase

Treatment

Regimen

Key Efficacy

Results

Key Safety

Findings

(Grade ≥3

Adverse

Events)

NCT0156668

9

Myelodysplas

tic

Syndromes

(MDS)

II

Galunisertib

150 mg twice

daily (14 days

on/14 days

off)

- Hematologic

Improvement-

Erythroid (HI-

E) rate:

24.4% (IWG

2006 criteria)

[1]. - 32.1%

of

transfusion-

dependent

patients

achieved

hematologic

improvement[

1]. - Median

duration of

response: 90

days[1].

Fatigue

(20%),

Diarrhea

(17%),

Pyrexia

(12%),

Vomiting

(12%) (mostly

Grade 1/2)[1].

NCT0273416

0

Metastatic

Pancreatic

Cancer

Ib

Galunisertib

(150 mg

twice daily) +

Durvalumab

(1500 mg

Q4W)

- Disease

Control Rate:

25.0%[2][3]. -

Median

Overall

Survival: 5.72

months[2][3].

- Median

Progression-

Free Survival:

1.87

months[2][3].

Neutropenia,

Anemia,

Decreased

lymphocyte

count[2].
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Experimental Protocols:

NCT01566689 (MDS): This was a Phase II multicenter study in patients with very low-, low-,

or intermediate-risk MDS with hemoglobin ≤10.0 g/dL.[1] Patients received oral galunisertib

at 150 mg twice daily for 14 days, followed by a 14-day rest period, in 28-day cycles.[4][5]

The primary endpoint was the rate of hematologic improvement-erythroid response

according to the International Working Group (IWG) 2006 criteria.[1]

NCT02734160 (Pancreatic Cancer): This single-arm, multinational, Phase Ib study enrolled

patients with recurrent/refractory metastatic pancreatic cancer who had received ≤2 prior

systemic regimens.[3][6] The study involved a dose-finding phase followed by an expansion

cohort.[3][6] Patients received escalating oral doses of galunisertib on days 1-14 in

combination with a fixed intravenous dose of durvalumab 1500 mg on day 1 every 4 weeks.

[3][6]

AGMB-129 (Ontunisertib)
AGMB-129 is a gastrointestinally-restricted ALK5 inhibitor designed to minimize systemic

exposure and associated toxicities.

Table 2: Summary of AGMB-129 (Ontunisertib) Clinical Trial Data
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Trial

Identifier
Indication Phase

Treatment

Regimen

Key Efficacy

Results

(Interim)

Key Safety

Findings

(Interim)

STENOVA

(NCT058435

78)

Fibrostenosin

g Crohn's

Disease

IIa

Two dose

levels of

AGMB-129 or

placebo for

12 weeks

- Met

secondary

endpoints

including

changes in

mRNA gene

expression in

ileal biopsies

and

pharmacokin

etic

endpoints[7].

- Significant

downregulati

on of fibrotic

(p=0.0036)

and

inflammatory

pathways

(p<0.0001) at

the high

dose[8].

- Well-

tolerated with

no clinically

relevant

systemic

exposure[8]

[9][10]. -

Incidence

and severity

of adverse

events were

similar across

treatment and

placebo

arms[8].

Experimental Protocols:

STENOVA (NCT05843578): This is a randomized, double-blind, placebo-controlled Phase IIa

study in patients with symptomatic fibrostenosing Crohn's disease.[9][10][11] A total of 90

patients were randomized to receive one of two doses of AGMB-129 or placebo for 12 weeks

on top of standard of care.[7][9][10] The primary endpoints are safety and tolerability.[9][10]

Secondary endpoints include pharmacokinetics and target engagement measured by

transcriptomics in ileal biopsies.[7][9][10] Participants undergo ileocolonoscopy with biopsy

collection at screening and week 12.[12][13]
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Tosposertib (TU2218)
Tosposertib is a dual inhibitor of TGF-β receptor I (ALK5) and VEGFR2, being investigated in

combination with immunotherapy.

Table 3: Summary of Tosposertib (TU2218) Clinical Trial Data

Trial

Identifier
Indication Phase

Treatment

Regimen

Key Efficacy

Results

(Interim)

Key Safety

Findings

(Interim)

Not specified

Recurrent/Me

tastatic Head

and Neck

Squamous

Cell

Carcinoma

(HNSCC)

II

Tosposertib +

Pembrolizum

ab

- 70.6%

Partial

Response

and 82.4%

Disease

Control Rate

in the

efficacy-

evaluable

population

(n=17)[14].

- Well-

tolerated in

combination

with

pembrolizum

ab[14][15]. -

Most

treatment-

emergent

adverse

events were

Grade 1 or

2[14]. - Grade

≥3 TEAEs

occurred in

40.7% of

patients;

most

common

were rash

and

mucositis[14].
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Phase II HNSCC Trial: This study is evaluating tosposertib in combination with

pembrolizumab as a first-line therapy for patients with recurrent/metastatic HNSCC.[14] The

efficacy-evaluable population consisted of 17 patients who had received prior treatments.[14]

Conclusion
The clinical development of ALK5 inhibitors showcases a targeted approach to diseases driven

by the TGF-β pathway. Galunisertib has demonstrated modest activity in challenging

indications like MDS and pancreatic cancer, highlighting the need for patient selection and

combination strategies. AGMB-129, with its gut-restricted mechanism, offers a promising safety

profile for chronic gastrointestinal fibrotic conditions. Tosposertib's dual inhibition in combination

with an immune checkpoint inhibitor shows encouraging early efficacy in HNSCC.

As our understanding of the intricacies of TGF-β signaling deepens, so too will the strategies

for its therapeutic modulation. The data from these and future clinical trials will be crucial in

defining the role of ALK5 inhibitors in the physician's armamentarium against fibrosis and

cancer. Continued research into predictive biomarkers and rational combination therapies will

be paramount to unlocking the full potential of this therapeutic class.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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